[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine
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Overview
Description
[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine is an organic compound with the molecular formula C11H16F2N2 and a molecular weight of 214.26 g/mol . This compound is characterized by the presence of a difluorophenyl group and a dimethylaminoethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the reaction of 2,4-difluorobenzyl chloride with 2-(dimethylamino)ethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of difluorobenzaldehyde derivatives.
Reduction: Formation of difluorophenylmethanol derivatives.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the functional groups present in the molecule, which facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine can be compared with other similar compounds, such as:
2,4-Difluorobenzylamine: Lacks the dimethylaminoethyl group, making it less versatile in certain reactions.
2,4-Difluorophenethylamine: Contains an ethyl group instead of a dimethylamino group, affecting its binding properties and reactivity.
2,4-Difluorophenylmethylamine: Similar structure but without the dimethylaminoethyl group, leading to different chemical and biological properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2/c1-15(2)6-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQMRARMHJUDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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